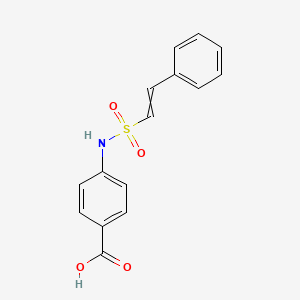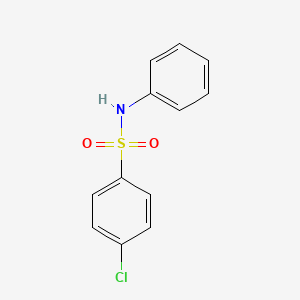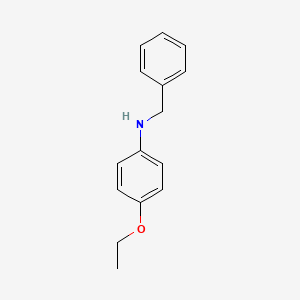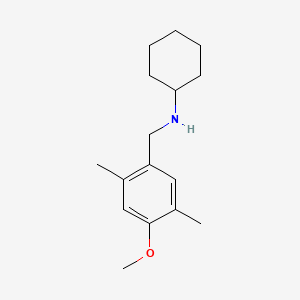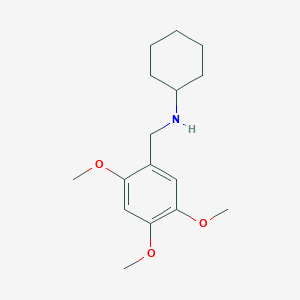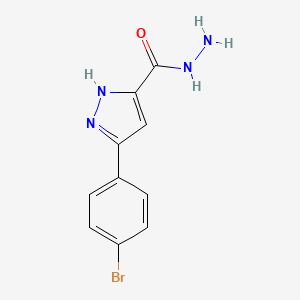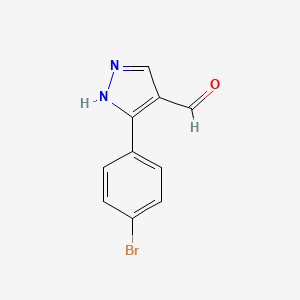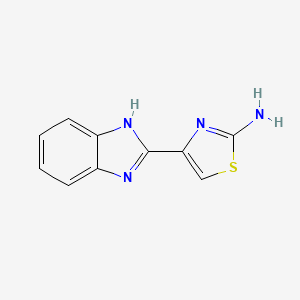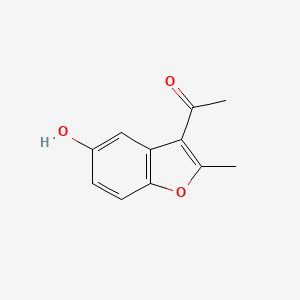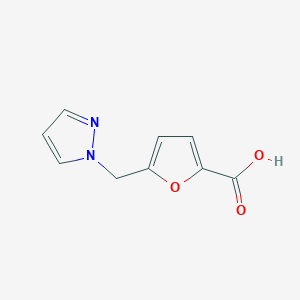
2-(4-吗啉基)-5-嘧啶甲腈
描述
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile and its derivatives are a class of compounds that have garnered interest due to their biological activities, particularly as antitumor agents. These compounds are characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with various groups to enhance their activity and specificity .
Synthesis Analysis
The synthesis of 2-(4-Morpholinyl)pyrimidines often involves palladium-catalyzed cross-coupling reactions, which allow for the efficient and versatile functionalization at the C-4 and C-6 positions of the pyrimidine ring. This methodology has been successfully applied to synthesize 4,6-disubstituted derivatives starting from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using triorganoindium reagents . Additionally, the synthesis of novel morpholinopyrimidine-5-carbonitriles as antitumor agents involves the design and synthesis of new series of these compounds, with a focus on their in vitro antitumor activity .
Molecular Structure Analysis
The molecular structure of 2-(4-Morpholinyl)pyrimidines can be complex, with the potential for polymorphism as observed in 2-amino-4-chloro-6-morpholinopyrimidine. This compound can crystallize in two polymorphs, both in the P2(1)/c space group, but with different Z' values, indicating different molecular packings in the crystal lattice .
Chemical Reactions Analysis
The reactivity of 2-(4-Morpholinyl)pyrimidines with various amines has been explored, leading to the formation of different derivatives. For instance, the reaction of certain pyrimidine derivatives with primary and secondary amines can yield guanidines and aminopyrido[2,3-d]pyrimidines, which can further react with excess amines to form different products . Moreover, the reaction of 2-(4-Morpholinyl)pyrimidines with carbon acids or ethyl 3-(4-morpholinyl)-2-butenoate can lead to the formation of pyridines and pyrimidines, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Morpholinyl)pyrimidines are influenced by their molecular structure and the substituents on the pyrimidine ring. For example, the presence of a morpholine ring can impart certain solubility characteristics and influence the compound's ability to form hydrogen bonds, as seen in the polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine . The spectroscopic data, such as NMR and IR, are crucial for confirming the structures of these compounds and understanding their properties .
科学研究应用
医药中间体
2-(4-吗啉基)-5-嘧啶甲腈的主要应用之一是作为医药合成的中间体。它作为构建模块用于制造各种药物,特别是那些靶向中枢神经系统的药物。 它的吗啉环是设计穿过血脑屏障的分子中的常见特征 .
有机合成
该化合物也用于有机合成,在其中它可以进行各种化学反应以形成新化合物。 特别是它的嘧啶环是一个通用的部分,可以参与取代反应以生成具有潜在生物活性的衍生物 .
材料科学
在材料科学中,2-(4-吗啉基)-5-嘧啶甲腈可用于改变材料的性质。 例如,它可以掺入聚合物以增强其热稳定性或引入特定的官能团,这些官能团可以进一步反应以生成新型材料 .
催化
2-(4-吗啉基)-5-嘧啶甲腈的含氮环使其成为催化剂的候选者。 它可以作为金属催化剂的配体,有可能提高各种化学反应的效率,包括那些用于生产精细化学品和药品的反应 .
生物学研究
研究人员可以使用该化合物在生物学研究中探测酶和受体的功能。 通过创建 2-(4-吗啉基)-5-嘧啶甲腈的类似物,科学家可以研究这些分子在生物系统中的结合亲和力和活性 .
分析化学
在分析化学中,2-(4-吗啉基)-5-嘧啶甲腈可用作标准品或试剂。 它定义明确的结构和性质使其适合用于校准曲线或作为开发新的分析方法的反应物 .
纳米技术
该化合物与金属形成稳定结构的能力可以在纳米技术中得到利用。 它可用于创建金属有机框架 (MOF) 或作为纳米粒子的稳定剂,这些纳米粒子具有从药物递送到催化的各种应用 .
环境科学
最后,2-(4-吗啉基)-5-嘧啶甲腈可用于环境科学研究。 可以研究它的衍生物,以了解它们结合污染物或作为传感器检测环境中危险物质的能力 .
安全和危害
未来方向
While specific future directions for “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” are not available, related compounds have shown potential in scientific research. For instance, the 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
生化分析
Biochemical Properties
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes involved in cell growth, proliferation, and survival . The compound binds to the active site of PI3Ks, thereby preventing their interaction with phosphatidylinositol (4,5)-bisphosphate (PIP2) and subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/protein kinase B (PKB) pathway, which is essential for cell survival and proliferation .
Cellular Effects
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile has been observed to exert significant effects on various types of cells and cellular processes. In human colon cancer cells, the compound inhibits cell proliferation and induces apoptosis by inactivating the Akt/PKB pathway . This leads to decreased expression of phosphorylated Akt and increased activity of caspase-3, a key enzyme involved in the execution phase of apoptosis . Additionally, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile has been shown to attenuate ischemia/reperfusion-induced cardiac dysfunction in diabetic animal models by inhibiting PI3K signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile involves its binding interactions with biomolecules and enzyme inhibition. The compound specifically inhibits PI3Ks by binding to their active site, thereby preventing the phosphorylation of PIP2 to PIP3 . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Furthermore, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile has been shown to inhibit other proteins, such as serine/threonine-protein kinase pim-1, which plays a role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . In vivo studies have also demonstrated the compound’s effectiveness in suppressing tumor growth and inducing apoptosis in mouse xenograft models .
Dosage Effects in Animal Models
The effects of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile vary with different dosages in animal models. Studies have shown that higher doses of the compound result in more pronounced inhibition of tumor growth and increased induction of apoptosis in cancer cells . At very high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is involved in various metabolic pathways, primarily through its interaction with PI3Ks and other enzymes. The compound’s inhibition of PI3Ks affects the production of PIP3, which is a critical signaling molecule in cellular metabolism . Additionally, the compound’s interaction with other enzymes, such as serine/threonine-protein kinase pim-1, further influences metabolic processes by regulating cell survival and proliferation .
Transport and Distribution
The transport and distribution of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Once inside the cells, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, where it interacts with PI3Ks and other enzymes involved in cell signaling pathways . Additionally, its localization in specific subcellular compartments can affect its activity and function, further influencing cellular processes and biochemical reactions .
属性
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVRJLJJVGWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363143 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400082-62-4 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)

